![molecular formula C10H14N2OS B2883011 N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2305384-52-3](/img/structure/B2883011.png)
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxic effects, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing potential treatments for this debilitating condition.
作用機序
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is a prodrug that is converted into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it disrupts mitochondrial function and leads to cell death. This selective toxicity for dopaminergic neurons is due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide are well-studied and have been used to gain insights into the underlying mechanisms of Parkinson's disease. N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide causes a decrease in dopamine levels in the brain, leading to motor deficits and other Parkinson's disease-like symptoms. It also causes oxidative stress and mitochondrial dysfunction, which are thought to contribute to the degeneration of dopaminergic neurons.
実験室実験の利点と制限
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has several advantages as a research tool for studying Parkinson's disease. It is a potent and selective neurotoxin that can induce Parkinson's disease-like symptoms in animal models, allowing for the study of disease progression and potential treatments. However, N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide also has several limitations, including its toxicity and potential for off-target effects. It is important to use appropriate safety precautions and controls when using N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide in lab experiments.
将来の方向性
There are several future directions for research involving N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and Parkinson's disease. One area of focus is the development of new treatments that can prevent or slow the progression of Parkinson's disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, there is ongoing research into the underlying mechanisms of Parkinson's disease and the role of environmental factors in its development.
合成法
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can be synthesized by the reaction of 4-methylthiazole with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with propionyl chloride. The resulting compound is then purified by recrystallization to obtain N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide in its pure form.
科学的研究の応用
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been used extensively in scientific research to investigate the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys, which can then be used to study the disease progression and potential treatments. N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has also been used to identify the specific brain regions and neuronal pathways that are affected by Parkinson's disease.
特性
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-9(13)11-6-4-5-10-12-8(2)7-14-10/h3,7H,1,4-6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCXUZODWHSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

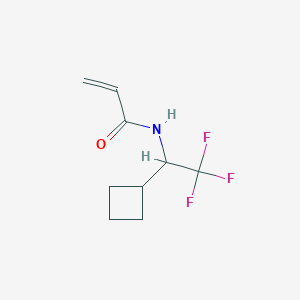
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
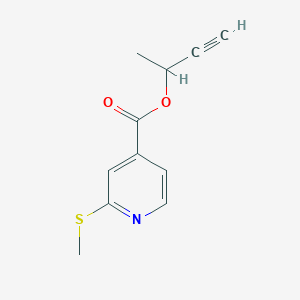
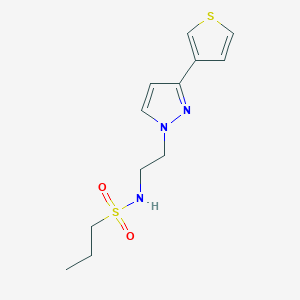

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

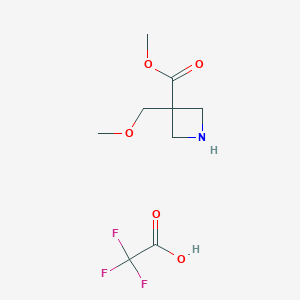

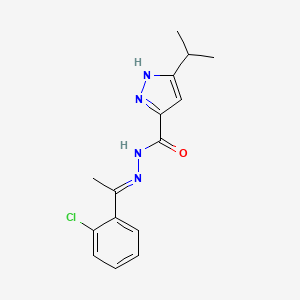
![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)
![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)